molecular formula C27H26FN3O2S B2538768 2-fluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 851714-76-6

2-fluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No. B2538768
CAS RN: 851714-76-6
M. Wt: 475.58
InChI Key: SRKWUEXXESZAGA-UHFFFAOYSA-N
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Description

2F-NENDCK (short for 2-fluoro-N–ethylnordeschloroketamine, also known as CanKET, 2’-fluoro-2-oxo-PCE or 2-FXE) is a novel dissociative drug . It was initially identified at the CanTEST health and drug checking service as well as a forensic laboratory in China . After its identification by researchers at the Australian National University, 2F-NENDCK was initially called 2’-fluoro-2-oxo-PCE .


Molecular Structure Analysis

2F-NENDCK belongs to a class of drugs called arylcyclohexylamines, which also includes ketamine . The chemical structure of 2F-NENDCK is almost identical to ketamine .

Scientific Research Applications

Anti-Inflammatory Activity

The compound has demonstrated anti-inflammatory properties, making it relevant for conditions involving inflammation. Researchers have explored its effects on inflammatory pathways and potential therapeutic applications .

Materials Science and Fluorescent Chemosensors

Coumarin-based fluorescent chemosensors have applications in bioorganic chemistry and materials science. The compound’s unique structure may contribute to its sensor properties .

Safety and Hazards

These drugs often have very little research into their safety and effects on humans, which is indeed the case for 2F-NENDCK . If you suspect your ketamine may be adulterated or contain a different drug entirely, consider taking a small sample to a drug checking service such as CanTEST .

Future Directions

As a novel dissociative drug, more research is needed to understand the effects and safety of 2F-NENDCK . It’s important to note that small differences in chemical structure can lead to relatively big differences in the pharmacology, toxicity, and subjective effects of drugs .

properties

IUPAC Name

2-fluoro-N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c28-23-12-6-4-10-21(23)27(33)30-16-17-31-18-25(22-11-5-7-13-24(22)31)34-19-26(32)29-15-14-20-8-2-1-3-9-20/h1-13,18H,14-17,19H2,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKWUEXXESZAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

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